molecular formula C11H16BrNO2 B1514401 1-[4-Bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine CAS No. 1021684-64-9

1-[4-Bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine

Cat. No. B1514401
CAS RN: 1021684-64-9
M. Wt: 280.19 g/mol
InChI Key: FXMWUTGUCAKGQL-XERRXZQWSA-N
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Description

  • ChemSpider ID : 48061800


Molecular Structure Analysis

The molecular structure of 1-[4-Bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine consists of a brominated phenyl ring attached to a propan-2-amine moiety. The deuterium substitution in the methoxy groups replaces hydrogen atoms with deuterium isotopes, providing stability and facilitating analysis .


Chemical Reactions Analysis

1-[4-Bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation. For instance, N-bromosuccinimide (NBS) can initiate free radical bromination, leading to the formation of a succinimidyl radical that subsequently removes a hydrogen atom from the benzylic position .

properties

IUPAC Name

1-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWUTGUCAKGQL-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CC(C)N)OC([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747637
Record name 1-{4-Bromo-2,5-bis[(~2~H_3_)methyloxy]phenyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine

CAS RN

1021684-64-9
Record name 1-{4-Bromo-2,5-bis[(~2~H_3_)methyloxy]phenyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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